molecular formula C8H5ClN2O2 B13666870 3-Chloro-1H-indazole-4-carboxylic acid

3-Chloro-1H-indazole-4-carboxylic acid

Cat. No.: B13666870
M. Wt: 196.59 g/mol
InChI Key: GWIFAKZUEMIRLQ-UHFFFAOYSA-N
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Description

3-Chloro-1H-indazole-4-carboxylic acid is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a chlorine atom at the 3rd position and a carboxylic acid group at the 4th position of the indazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1H-indazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 3-chloro-1H-indazole, followed by carboxylation to introduce the carboxylic acid group at the 4th position .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. This may involve the use of catalysts, such as copper or palladium, to facilitate the cyclization and carboxylation reactions. Additionally, solvent-free or green chemistry approaches are explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 3rd position can be substituted by nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-1H-indazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as an enzyme inhibitor or receptor modulator. The chlorine atom and carboxylic acid group play crucial roles in binding to the active sites of target enzymes or receptors, thereby modulating their activity. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets enhances its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1H-indazole-4-carboxylic acid is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions and its ability to interact with biological targets. This makes it a valuable compound in the synthesis of pharmaceuticals and other bioactive molecules .

Properties

IUPAC Name

3-chloro-2H-indazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-6-4(8(12)13)2-1-3-5(6)10-11-7/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIFAKZUEMIRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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